molecular formula C16H13N5O2S B1680060 3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione CAS No. 878451-87-7

3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione

Cat. No. B1680060
CAS RN: 878451-87-7
M. Wt: 339.4 g/mol
InChI Key: UHUHSGFUUWVRBO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione, also known as RS 246204, is a chemical compound with the molecular formula C16H13N5O2S . It has a molecular weight of 339.37 . This compound is a novel small molecule R-spondin-1 substitute, promoting the initial formation and growth of enteroids in the medium without R-spondin.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione, such as its melting point, boiling point, and density, are not provided in the search results. Its molecular formula is C16H13N5O2S and it has a molecular weight of 339.37 .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . The unique structure of quinoline allows it to interact with various biological targets, potentially disrupting the growth and proliferation of cancer cells.

Antioxidant Properties

Quinoline compounds have been shown to possess antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Anti-Inflammatory Effects

Quinoline derivatives have demonstrated anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline and its derivatives have been used in the treatment of malaria . They can interfere with the life cycle of the malaria parasite, inhibiting its growth and reproduction.

Anti-SARS-CoV-2 Activity

Research has suggested that quinoline derivatives may have activity against SARS-CoV-2, the virus that causes COVID-19 . This could potentially lead to new treatments for this disease.

Antituberculosis Activity

Quinoline compounds have shown activity against Mycobacterium tuberculosis . They could potentially be used in the development of new antituberculosis drugs.

Antimicrobial Activity

Quinoline and its derivatives have demonstrated a broad spectrum of antimicrobial activities . They could potentially be used in the treatment of various bacterial and fungal infections.

Cardiovascular Applications

Quinoline compounds have shown potential in cardiovascular applications . They could potentially be used in the treatment of various heart and blood vessel diseases.

Future Directions

A paper titled “Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5” suggests that compounds based on the scaffold of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione, which is similar to 3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione, could be potent inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5 . This indicates potential future directions for the development of more potent sirtuin inhibitors.

properties

IUPAC Name

3,7-dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUHSGFUUWVRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SC3=NC4=CC=CC=C4C=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-8-quinolin-2-ylsulfanylpurine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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